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molecular formula C16H23N3O6S B2882157 tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate CAS No. 800401-92-7

tert-Butyl 4-(2-nitrophenylsulfonamido)piperidine-1-carboxylate

Cat. No. B2882157
M. Wt: 385.44
InChI Key: IKBGJVQIHZGXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405210B2

Procedure details

To a solution of 4-aminopiperidine-1-carboxylic acid tert-butyl ester (400 mg, 200 mmol) in anhydrous dichloromethane (14 mL) under argon was added triethylamine (340 μL, 2.4 mmol) and the solution cooled in an ice bath. 2-Nitrophenylsulfonyl chloride (443 mg, 2.0 mmol) was added and the reaction allowed to stir at rt for 16 h. The crude solution was washed with water (2×30 mL) before removing the solvent in vacuo. The crude material was purified by chromatography using ethyl acetate/petroleum ether (30–60%) as the eluent to give the title compound as an off-white powder. δH (d6 DMSO): 8.43 (2H, m), 8.17 (1H, s), 8.09 (2H, m), 3.80–3.69 (2H, m), 3.31–3.23 (1H, m), 2.86–2.69 (2H, m), 1.63–1.51 (2H, m), 1.39 (9H, s), 1.29–1.17 (2H, m).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
340 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH2:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[N+:22]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[S:31](Cl)(=[O:33])=[O:32])([O-:24])=[O:23]>ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][S:31]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=2[N+:22]([O-:24])=[O:23])(=[O:32])=[O:33])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N
Name
Quantity
340 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
443 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled in an ice bath
WASH
Type
WASH
Details
The crude solution was washed with water (2×30 mL)
CUSTOM
Type
CUSTOM
Details
before removing the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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